2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride
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Overview
Description
2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by the presence of an amino group, a trifluoromethylsulfanyl group, and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride typically involves the reaction of 4-[(trifluoromethyl)sulfanyl]benzaldehyde with an appropriate amine and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethylsulfanyl group is known to enhance its binding affinity to certain receptors, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile: This compound is similar in structure but lacks the sulfanyl group, which can affect its chemical properties and reactivity.
2-amino-2-[4-(trifluoromethyl)phenyl]propan-2-ol: Another related compound with different functional groups, leading to variations in its applications and reactivity.
Uniqueness
2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile hydrochloride is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and enhances its potential for various applications. This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2731011-15-5 |
---|---|
Molecular Formula |
C9H8ClF3N2S |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
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